An In-depth Technical Guide to 4-Methoxyphenyl Isocyanate: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 4-Methoxyphenyl Isocyanate: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Methoxyphenyl isocyanate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Identification
4-Methoxyphenyl isocyanate, also known as p-anisyl isocyanate, is an aromatic isocyanate featuring a methoxy (B1213986) group at the para position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive, making this compound a versatile reagent in organic synthesis.
| Identifier | Value |
| IUPAC Name | 1-isocyanato-4-methoxybenzene |
| CAS Number | 5416-93-3 |
| Molecular Formula | C₈H₇NO₂[1] |
| SMILES | COc1ccc(cc1)N=C=O |
| InChI Key | FMDGXCSMDZMDHZ-UHFFFAOYSA-N |
Physicochemical Properties
4-Methoxyphenyl isocyanate is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Melting Point | -15 °C | [1] |
| Boiling Point | 106-110 °C at 16 mmHg153-155 °C at 760 mmHg | [1] |
| Density | 1.151 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.548 | |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ether, alcohol, chloroform, and methanol. | [1] |
| Stability | Susceptible to moisture and acid.[1] Should be stored under an inert atmosphere. | [2] |
Spectroscopic Data
The structural features of 4-Methoxyphenyl isocyanate can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features |
| FTIR (Infrared) | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2250-2275 cm⁻¹. Other notable peaks include those for C-H stretching of the aromatic ring and the methoxy group, and C=C stretching of the aromatic ring. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.02 (d, J = 8.8 Hz, 2H, aromatic protons ortho to NCO), 6.82 (d, J = 8.8 Hz, 2H, aromatic protons ortho to OCH₃), 3.78 (s, 3H, methoxy protons). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 157.5 (C-OCH₃), 126.1 (Ar-C), 125.7 (N=C=O), 114.9 (Ar-C), 55.6 (OCH₃). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 149. Common fragmentation patterns for isocyanates may be observed. |
Synthesis of 4-Methoxyphenyl Isocyanate
A common and efficient method for the synthesis of 4-Methoxyphenyl isocyanate is the reaction of p-anisidine (B42471) with triphosgene (B27547) in the presence of a base.
Experimental Protocol: Synthesis from p-Anisidine and Triphosgene
Materials:
-
p-Anisidine
-
Triphosgene
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
In a separate flask, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.
-
Add the p-anisidine solution dropwise to the stirred triphosgene solution at room temperature.
-
After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.
-
Slowly add triethylamine (3.0 equivalents) dropwise to the cooled mixture, maintaining the temperature below -30 °C.
-
Once the addition of triethylamine is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield 4-Methoxyphenyl isocyanate as a colorless liquid.
Synthesis workflow for 4-Methoxyphenyl Isocyanate.
Chemical Reactivity and Applications
The isocyanate group of 4-Methoxyphenyl isocyanate is a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the formation of ureas, carbamates, and thiocarbamates, which are important moieties in many biologically active molecules.
General reactivity of 4-Methoxyphenyl Isocyanate.
Experimental Protocol: Synthesis of a Urea Derivative
The reaction with amines is a cornerstone of isocyanate chemistry, leading to the formation of substituted ureas.
Materials:
-
4-Methoxyphenyl isocyanate
-
Primary or secondary amine (e.g., Aniline)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
To this solution, add 4-Methoxyphenyl isocyanate (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion, depending on the scale and reactivity of the amine.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting urea derivative, if solid, can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Safe Handling and Disposal
4-Methoxyphenyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes severe skin burns and eye damage. May cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3] In case of inadequate ventilation, wear respiratory protection.
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container, away from moisture, acids, strong bases, alcohols, and amines.[3]
-
Disposal: Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.[4] Do not empty into drains.[2]
This guide provides essential technical information for the safe and effective use of 4-Methoxyphenyl isocyanate in a research and development setting. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
